Welcome to the BenchChem Online Store!
molecular formula C16H20N2O3S B8202380 Tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate

Tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate

Cat. No. B8202380
M. Wt: 320.4 g/mol
InChI Key: BKPVZBZVLGOZGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09012443B2

Procedure details

To a solution of tert-butyl thiazol-4-ylcarbamate (13.0 g, 64.9 mmol) in DMF (150 mL) was added Cs2CO3 (42.3 g, 130 mmol) and 1-(chloromethyl)-4-methoxybenzene (12.1 g, 78.0 mmol, Spectrochem). The reaction mixture was stirred at 80° C. for 6 h. The reaction mixture was allowed to cool to room temperature and water (500 mL) was added. The aqueous layer was extracted with diethyl ether (2×500 mL). The combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was further purified by column chromatography (silica gel 100-200 mesh and 0-20% ethyl acetate in hexanes) to obtain tert-butyl 4-methoxybenzyl(thiazol-4-yl)carbamate (15.0 g, 80%) as an off-white solid. MS (ESI, positive ion) m/z=321 (M+1)+.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[N:3]=[CH:2]1.C([O-])([O-])=O.[Cs+].[Cs+].Cl[CH2:21][C:22]1[CH:27]=[CH:26][C:25]([O:28][CH3:29])=[CH:24][CH:23]=1.O>CN(C=O)C>[CH3:29][O:28][C:25]1[CH:26]=[CH:27][C:22]([CH2:21][N:6]([C:4]2[N:3]=[CH:2][S:1][CH:5]=2)[C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11])=[CH:23][CH:24]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
S1C=NC(=C1)NC(OC(C)(C)C)=O
Name
Cs2CO3
Quantity
42.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
12.1 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude material which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography (silica gel 100-200 mesh and 0-20% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC=C(CN(C(OC(C)(C)C)=O)C=2N=CSC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.